![molecular formula C24H22N2O5 B2357322 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 922108-37-0](/img/structure/B2357322.png)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C24H22N2O5 and its molecular weight is 418.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H22N2O5 with a molecular weight of approximately 418.45 g/mol. The structure features an ethyl group, an oxo group, and a methoxyphenoxy acetamide moiety, contributing to its unique pharmacological profile.
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class may act as histone deacetylase (HDAC) inhibitors . HDACs are critical in regulating gene expression and are implicated in various diseases, including cancer. By inhibiting these enzymes, this compound may exert anti-cancer effects by altering the acetylation status of histones and non-histone proteins.
Anticancer Activity
Several studies have demonstrated the anticancer potential of related compounds. For instance, derivatives of dibenzo[b,f][1,4]oxazepine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Effects
This compound has also been investigated for its antimicrobial properties . In vitro studies suggest that it exhibits significant activity against certain bacterial strains and protozoan parasites like Giardia duodenalis, indicating potential use in treating parasitic infections.
Analgesic Properties
Research has revealed that related compounds can possess analgesic effects. For example, derivatives have been tested in the 2-phenyl-1,4-benzoquinone-induced writhing test in mice, demonstrating their ability to alleviate pain .
Study 1: HDAC Inhibition
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several dibenzo[b,f][1,4]oxazepine derivatives and evaluated their HDAC inhibitory activity. The compound N-(10-ethyl-11-oxo...) showed significant inhibition against HDAC1 and HDAC3 with IC50 values in the low micromolar range.
Compound Name | HDAC Inhibition (IC50 µM) |
---|---|
N-(10-ethyl...) | 5.3 |
Control | 12.0 |
Study 2: Antimicrobial Activity
A separate study assessed the antimicrobial efficacy of dibenzo[b,f][1,4]oxazepine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that N-(10-ethyl...) exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.
Pathogen | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 32 |
Scientific Research Applications
Research indicates that this compound exhibits various pharmacological effects, including:
- Anticancer Activity : Studies have shown that it possesses cytotoxic effects against several cancer cell lines.
- Antimicrobial Properties : The compound may also demonstrate antibacterial activity.
- Neurological Effects : Potential applications in treating neurological disorders have been suggested based on its interaction with dopamine receptors.
Anticancer Activity
Cytotoxicity assays have been conducted on various cancer cell lines, including HeLa (cervical cancer), L1210 (leukemia), and CEM (T-cell leukemia). The following table summarizes the findings:
Cell Line | IC50 Value (µM) | Comments |
---|---|---|
HeLa | 29 | Significant cytotoxicity observed |
L1210 | 130 | Moderate cytotoxicity |
CEM | 50 | Notable effects |
These results indicate the compound's potential as an anticancer agent, warranting further exploration in preclinical studies.
Antimicrobial Activity
Preliminary studies suggest that N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide exhibits antibacterial properties. In vitro tests against common bacterial strains showed promising results, leading to further investigations into its mechanism of action against bacterial infections.
Neurological Applications
Research has indicated that derivatives of this compound may act as selective inhibitors of the dopamine D2 receptor. This suggests potential applications in treating conditions such as schizophrenia and Parkinson's disease. Further studies are required to elucidate the specific pathways involved.
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-3-26-18-8-4-5-9-20(18)31-19-13-12-16(14-17(19)24(26)28)25-23(27)15-30-22-11-7-6-10-21(22)29-2/h4-14H,3,15H2,1-2H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSJFEFVYMBACB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.